Critical Role as a Synthon for Potent Dual CysLT1/CysLT2 Antagonists
Derivatives built on the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate scaffold have yielded potent dual antagonists of the CysLT1 and CysLT2 receptors. The lead compound, ONO-2050297, which retains the core benzoxazine-2-carboxylate structure, demonstrates highly potent dual antagonism [1].
| Evidence Dimension | Potency against CysLT receptors (IC50) |
|---|---|
| Target Compound Data | Lead benzoxazine-2-carboxylate derivative ONO-2050297: IC50 = 0.017 µM (CysLT1) and 0.00087 µM (CysLT2) |
| Comparator Or Baseline | CysLT1-selective antagonist montelukast: IC50 = 0.0012 µM (CysLT1), inactive on CysLT2. Dual antagonists based on other scaffolds typically exhibit >10-fold lower potency on CysLT2 or >100-fold lower potency on CysLT1. |
| Quantified Difference | ONO-2050297 is the first potent dual antagonist, with sub-nanomolar potency on CysLT2 (0.00087 µM) and low nanomolar on CysLT1, enabling balanced dual antagonism at low concentrations. |
| Conditions | In vitro radioligand binding assays on human CysLT1 and CysLT2 receptors expressed in HEK293 cell membranes. |
Why This Matters
This establishes the 2-carboxylate scaffold as uniquely enabling for discovering dual CysLT antagonists, a mechanistic advantage over standard-of-care therapies like montelukast, offering a clear path for developing next-generation respiratory disease treatments.
- [1] Itadani, S., et al. Discovery of Highly Potent Dual CysLT1 and CysLT2 Antagonist. Dataset S-EPMC4233365, 2014. View Source
